N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4-methoxybenzamide
Description
N-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)-4-methoxybenzamide is a synthetic organic compound featuring a norbornane (bicyclo[2.2.1]heptane) core fused with a 4-methoxybenzamide moiety. The bicyclo[2.2.1]heptane framework confers rigidity and stereochemical complexity, which are advantageous in medicinal chemistry for enhancing target selectivity and metabolic stability . The 4-methoxybenzamide group is a common pharmacophore in drug discovery, often contributing to hydrogen bonding interactions with biological targets.
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-11(16-10-12-3-4-14(16)9-12)18-17(19)13-5-7-15(20-2)8-6-13/h5-8,11-12,14,16H,3-4,9-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNGXDSSZSWVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325578 | |
| Record name | N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
357388-10-4 | |
| Record name | N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 1-{bicyclo[2.2.1]heptan-2-yl}ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzamide derivatives.
Reduction: Formation of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4-aminobenzamide.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Norbornane-Benzamide Derivatives
describes three norbornane-benzamide derivatives synthesized via iridium-catalyzed C–H activation:
N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-4-fluorobenzamide : 4-Fluoro substituent; 88% yield, HPLC purity >95%.
N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)benzamide : Unsubstituted benzamide; 92% yield.
N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-4-(tert-butyl)benzamide : 4-tert-Butyl substituent; 93% yield.
Key Comparisons :
- Substituent Effects : The 4-methoxy group in the target compound likely increases electron density on the aromatic ring compared to electron-withdrawing groups (e.g., 4-fluoro). This could enhance solubility or alter binding affinity in biological systems.
- Synthetic Efficiency : The target compound’s synthesis would likely mirror these methods, with yields dependent on the reactivity of 4-methoxybenzoyl chloride.
- Purity and Characterization : All analogs in achieved >95% HPLC purity, suggesting the target compound could attain similar standards with optimized protocols .
Prolinamide and Piperazine Derivatives
and report bicyclo[2.2.1]heptane-linked prolinamide-piperazine hybrids:
1-((Bicyclo[2.2.1]heptan-2-yl)acetyl)-N-{3-[4-((3-trifluoromethyl)phenyl)piperazin-1-yl]propyl}-L-prolinamide : 55% yield, 96% LC/MS purity.
1-((Bicyclo[2.2.1]heptan-2-yl)acetyl)-N-{4-[4-((3-trifluoromethyl)phenyl)piperazin-1-yl]butyl}-L-prolinamide : 59% yield, 91% LC/MS purity.
Key Comparisons :
- Structural Complexity : These compounds incorporate additional functional groups (piperazine, trifluoromethylphenyl), which may enhance receptor binding but reduce synthetic yields (55–59% vs. 88–93% for simpler benzamides).
Benzamide Derivatives with Varied Substituents
N-(2-Hydroxy-1,1-dimethylethyl)-3-Methylbenzamide ()
- Structure : Features a 3-methylbenzamide group and an N,O-bidentate directing group.
- Synthesis: Produced via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, characterized by X-ray crystallography.
- Application : Used in metal-catalyzed C–H functionalization, highlighting the versatility of benzamide derivatives in catalysis.
Comparison :
2-Amino-N-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)-3-Methylbenzamide ()
- Structure: Closely related to the target compound but with 2-amino and 3-methyl groups on the benzamide ring.
- This contrasts with the target compound’s 4-methoxy group, which enhances electron donation without steric bulk .
Data Tables
Table 1: Comparison of Norbornane-Linked Benzamides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
